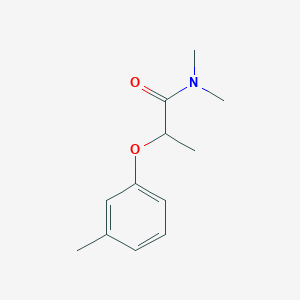
N,N-dimethyl-2-(3-methylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-(3-methylphenoxy)propanamide, also known as DMMP, is a chemical compound used in various scientific research applications. It is a colorless liquid with a slight odor, and its molecular formula is C12H17NO2. DMMP has gained significant attention due to its unique properties, making it an essential compound in many fields of research.
作用機序
N,N-dimethyl-2-(3-methylphenoxy)propanamide acts as a cholinesterase inhibitor, which means it inhibits the activity of cholinesterase enzymes. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting cholinesterase activity, N,N-dimethyl-2-(3-methylphenoxy)propanamide can cause an accumulation of acetylcholine, leading to various physiological effects.
Biochemical and Physiological Effects
N,N-dimethyl-2-(3-methylphenoxy)propanamide has been shown to have various biochemical and physiological effects on the body. It can cause symptoms such as nausea, vomiting, diarrhea, and difficulty breathing. In high doses, N,N-dimethyl-2-(3-methylphenoxy)propanamide can also cause convulsions, coma, and even death. These effects are primarily due to the compound's ability to inhibit cholinesterase activity, leading to an accumulation of acetylcholine in the nervous system.
実験室実験の利点と制限
N,N-dimethyl-2-(3-methylphenoxy)propanamide has several advantages when used in lab experiments. It is a highly effective solvent that can dissolve a wide range of compounds, making it useful in various chemical reactions. Additionally, N,N-dimethyl-2-(3-methylphenoxy)propanamide is relatively inexpensive and easy to synthesize, making it a popular choice for research purposes.
However, N,N-dimethyl-2-(3-methylphenoxy)propanamide also has some limitations when used in lab experiments. It is highly toxic and can cause severe health effects if not handled properly. Additionally, N,N-dimethyl-2-(3-methylphenoxy)propanamide is highly reactive and can react with other compounds, leading to unwanted side reactions.
将来の方向性
There are several future directions for the use of N,N-dimethyl-2-(3-methylphenoxy)propanamide in scientific research. One potential application is in the development of new pharmaceuticals. N,N-dimethyl-2-(3-methylphenoxy)propanamide can be used as a reagent in the synthesis of various compounds, including pharmaceuticals. Additionally, N,N-dimethyl-2-(3-methylphenoxy)propanamide's ability to inhibit cholinesterase activity makes it a potential target for the development of new drugs for the treatment of various neurological disorders.
Another potential future direction for N,N-dimethyl-2-(3-methylphenoxy)propanamide is in the development of new agrochemicals. N,N-dimethyl-2-(3-methylphenoxy)propanamide can be used as a reagent in the synthesis of various agrochemicals, including pesticides and herbicides. Additionally, N,N-dimethyl-2-(3-methylphenoxy)propanamide's ability to inhibit cholinesterase activity makes it a potential target for the development of new pesticides that are more effective and less toxic than current options.
In conclusion, N,N-dimethyl-2-(3-methylphenoxy)propanamide is a unique and essential compound in scientific research. Its ability to dissolve a wide range of compounds and its use as a reagent in the synthesis of various compounds make it a valuable tool in many fields of research. However, its toxicity and potential health effects must be carefully considered when using it in lab experiments.
合成法
N,N-dimethyl-2-(3-methylphenoxy)propanamide is synthesized through the reaction of 3-methylphenol and dimethylaminoethyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through distillation.
科学的研究の応用
N,N-dimethyl-2-(3-methylphenoxy)propanamide has been widely used in scientific research for its unique properties. It is primarily used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds. N,N-dimethyl-2-(3-methylphenoxy)propanamide is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.
特性
IUPAC Name |
N,N-dimethyl-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-6-5-7-11(8-9)15-10(2)12(14)13(3)4/h5-8,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIWUEVHPPLLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)

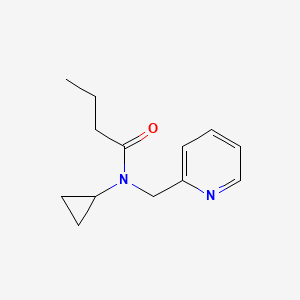
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
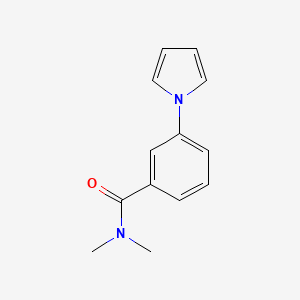
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)
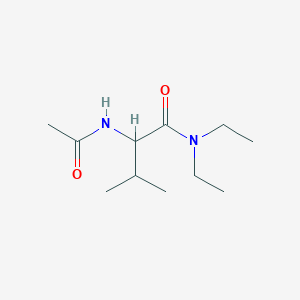
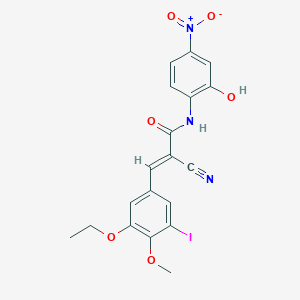

![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)
![4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)
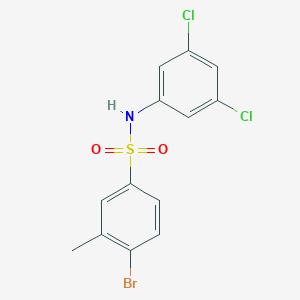
![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)